molecular formula C17H15Cl2N5O B2715413 5-amino-1-(3-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-37-4

5-amino-1-(3-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2715413
CAS No.: 899981-37-4
M. Wt: 376.24
InChI Key: OLZJUXDWJPNRNU-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted at position 1 with a 3-chlorobenzyl group and at position 4 with a carboxamide moiety bearing a 4-chlorobenzyl substituent.

Properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-[(4-chlorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O/c18-13-6-4-11(5-7-13)9-21-17(25)15-16(20)24(23-22-15)10-12-2-1-3-14(19)8-12/h1-8H,9-10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZJUXDWJPNRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of Benzyl Groups: The benzyl groups are introduced through nucleophilic substitution reactions, where benzyl halides react with the triazole ring.

    Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can occur at the chlorobenzyl groups, potentially converting them to benzyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-1-(3-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

The structural and functional nuances of 5-amino-1-(3-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide are best contextualized against analogs with variations in substituents, core heterocycles, or biological targets. Below is a detailed analysis supported by data tables.

Structural Analogues with Substituted Benzyl Groups

Key modifications in benzyl substituents significantly alter physicochemical and biological properties:

Compound Name Substituents (R₁, R₂) Molecular Weight Melting Point (°C) Biological Activity Reference
Target Compound 3-Cl-Bn, 4-Cl-Bn 378.05 Not reported Under investigation
5-Amino-1-(3-Cl-Bn)-N-(4-F-Bn)-triazole-4-CA 3-Cl-Bn, 4-F-Bn 359.79 Not reported Synthetic intermediate
5-Amino-1-(4-Cl-Bn)-N-(m-tolyl)-triazole-4-CA 4-Cl-Bn, m-tolyl 353.81 Discontinued Antiproliferative (NCI-H522 cells)
N-(4-Cl-Bn)-1-(4-F-Ph)-triazole-4-CA (6q) 4-Cl-Bn, 4-F-Ph 344.75 Not reported High purity (97.4%)

Key Observations :

  • Chlorine vs. Fluorine : Fluorine substitution (e.g., 4-F-Bn in ) reduces molecular weight and may improve metabolic stability compared to chlorine.
Core Heterocycle Variations: Triazole vs. Pyrazole

Replacing the triazole core with pyrazole alters electronic properties and bioactivity:

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Activity Reference
Target Compound 1,2,3-Triazole 3-Cl-Bn, 4-Cl-Bn Not reported Not reported N/A
5-Cl-N-(4-CN-1-Ph-pyrazol-5-yl)-3-Me-pyrazole-4-CA (3a) Pyrazole Ph, 4-CN-Ph 68 133–135 Not specified
5-Cl-1-(4-Cl-Ph)-N-(4-CN-Ph)-3-Me-pyrazole-4-CA (3b) Pyrazole 4-Cl-Ph, 4-CN-Ph 68 171–172 Not specified

Key Observations :

  • Synthetic Accessibility : Pyrazole derivatives (e.g., 3a–3b in ) exhibit moderate yields (62–71%), comparable to triazole synthesis methods.
  • Thermal Stability: Higher melting points in pyrazole derivatives (e.g., 171–172°C for 3b) suggest greater crystallinity, possibly due to hydrogen bonding from cyano groups.

Key Observations :

  • Antimicrobial Potential: The carbamoylmethyl analog () inhibits LexA autoproteolysis, suggesting the target compound’s chlorobenzyl groups could be optimized for bacterial targets.
  • Anticancer Activity : Trifluoromethyl substitution () enhances potency, indicating that electron-withdrawing groups on the triazole core improve target engagement.

Biological Activity

5-amino-1-(3-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of 1,2,3-triazole derivatives, which are known for their significant biological activities. The structural formula is represented as follows:

  • Molecular Formula : C15H15Cl2N5O
  • Molecular Weight : 335.21 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have shown that triazole derivatives exhibit potent antimicrobial properties. For instance:

  • Mechanism of Action : Triazoles inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to increased membrane permeability and ultimately cell death.
  • Efficacy : In vitro studies demonstrated that the compound has significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease.

  • Research Findings : A study highlighted that derivatives of 5-amino-1,2,3-triazole showed submicromolar activity against T. cruzi, indicating potential for development as a therapeutic agent in treating Chagas disease .
  • Case Study : In a mouse model of Chagas disease, administration of the compound resulted in significant suppression of parasite burden (pEC50 > 6), showcasing its therapeutic potential .

Anti-inflammatory and Antioxidant Activity

The compound's anti-inflammatory properties have been explored through various assays.

  • In vitro Studies : The compound exhibited inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.
  • Antioxidant Activity : The antioxidant capacity was assessed using DPPH and ABTS assays, revealing a significant reduction in free radicals at concentrations as low as 10 µM.

Cytotoxicity and Selectivity

While evaluating the therapeutic index, it is crucial to determine the cytotoxicity of the compound.

  • Cytotoxicity Assays : The compound demonstrated selective cytotoxicity towards cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 15 to 30 µM while exhibiting minimal toxicity towards normal fibroblast cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 (µg/mL or µM)Reference
AntifungalCandida albicans8 - 32
AntiparasiticTrypanosoma cruzipEC50 > 6
Anti-inflammatoryMacrophagesIC50 < 10
AntioxidantFree Radical ScavengingIC50 < 10
CytotoxicityHeLa CellsIC50 = 15 - 30

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-1-(3-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodology :

  • Triazole Core Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. Optimize reaction conditions (e.g., solvent: DMF, catalyst: CuI, temperature: 60°C) for regioselectivity .
  • Benzyl Substitution : Introduce 3-chlorobenzyl and 4-chlorobenzyl groups via nucleophilic substitution. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) .
  • Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization (ethanol/water) to isolate the final product .

Q. How is structural characterization performed for this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm regiochemistry of the triazole ring using 1^1H and 13^{13}C NMR. Key signals: NH2_2 (~5.5 ppm, broad singlet), aromatic protons (7.2–7.5 ppm) .
  • Mass Spectrometry : Validate molecular weight via high-resolution MS (e.g., ESI-MS, calculated [M+H]+^+: 379.08, observed: 379.07) .
  • X-Ray Crystallography : Resolve stereochemical ambiguities using single-crystal diffraction (if crystals are obtainable) .

Q. What preliminary biological screening assays are recommended?

  • Methodology :

  • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Methodology :

  • Design of Experiments (DoE) : Vary catalyst loading (CuI: 5–15 mol%), temperature (50–80°C), and solvent (DMF vs. THF) to identify optimal conditions .
  • Continuous Flow Chemistry : Improve reaction efficiency and reduce side products using microreactor systems .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Orthogonal Assays : Validate antimicrobial results with time-kill kinetics or live/dead staining .
  • Statistical Analysis : Apply ANOVA to compare replicate data across labs, addressing variability in cell culture conditions or compound purity .

Q. How is structure-activity relationship (SAR) studied for this compound?

  • Methodology :

  • Systematic Substitution : Synthesize analogs with modified substituents (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl) and compare bioactivity .
  • In Vitro/In Vivo Correlation : Test top candidates in rodent models for pharmacokinetic profiling (e.g., bioavailability, half-life) .

Q. What mechanistic insights exist for its biological activity?

  • Methodology :

  • Enzyme Inhibition Assays : Test inhibition of fungal CYP51 or bacterial dihydrofolate reductase using fluorometric substrates .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., C. albicans CYP51) using AutoDock Vina .

Q. How is compound stability assessed under experimental conditions?

  • Methodology :

  • Stress Testing : Expose to heat (40–60°C), light (UV-Vis), and varying pH (2–12) for 48 hours. Monitor degradation via HPLC .
  • Long-Term Storage : Store at –20°C, 4°C, and room temperature; assess stability monthly for 6 months .

Key Notes

  • Methodological Rigor : Emphasis on reproducibility, statistical validation, and orthogonal assays.
  • Advanced Focus : SAR, mechanistic studies, and scalability challenges addressed.

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